molecular formula C14H22O B14619385 1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 59742-24-4

1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one

Cat. No.: B14619385
CAS No.: 59742-24-4
M. Wt: 206.32 g/mol
InChI Key: QGSBOMUZNFSQQE-UHFFFAOYSA-N
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Description

1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is an organic compound characterized by its unique cyclohexene structure with multiple methyl and isopropenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where an acyclic monoterpene such as alloocimene reacts with maleic or citraconic anhydrides. This is followed by the ring opening of the adducts with morpholine to form the corresponding amides .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid
  • 5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one

Comparison: Compared to similar compounds, 1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific substitution pattern and cyclohexene structure.

Properties

CAS No.

59742-24-4

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-[2,3-dimethyl-5-(2-methylprop-1-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C14H22O/c1-9(2)6-13-7-10(3)11(4)14(8-13)12(5)15/h6-7,11,13-14H,8H2,1-5H3

InChI Key

QGSBOMUZNFSQQE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C=C1C)C=C(C)C)C(=O)C

Origin of Product

United States

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